2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile
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Overview
Description
2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydrazinylidene moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may include the use of hydrazine derivatives and thiophene precursors under specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The optimization of reaction conditions, such as solvent choice and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperature, pressure, and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and hydrazinylidene-containing molecules, such as:
- 2-Fluoro-5-(trifluoromethyl)aniline
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole .
Uniqueness
The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
91293-05-9 |
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Molecular Formula |
C12H7F3N4S |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
2-amino-5-[[4-(trifluoromethyl)phenyl]diazenyl]thiophene-3-carbonitrile |
InChI |
InChI=1S/C12H7F3N4S/c13-12(14,15)8-1-3-9(4-2-8)18-19-10-5-7(6-16)11(17)20-10/h1-5H,17H2 |
InChI Key |
RFZCTJOQWWJBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=NC2=CC(=C(S2)N)C#N |
Origin of Product |
United States |
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